![molecular formula C17H13N5O3S2 B2540428 3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 897612-43-0](/img/structure/B2540428.png)
3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide involves several steps, starting with the diazotisation of amino-tetrahydrobenzo[b]thiophene derivatives and coupling with aromatic and heterocyclic amines, followed by air oxidation in the presence of cupric acetate to achieve heterofused-1,2,3-triazoles . Additionally, the nitration of benzo[b]thiophen derivatives has been studied, showing that substitution occurs at all positions in the benzene ring under specific
Applications De Recherche Scientifique
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of compounds related to 3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide. For example, Daoud, Ali, and Ahmed (2010) reported the synthesis of substituted 1,3,4-oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole, which are related to the compound . Their work involved various reactions, including treatment with hydrazine hydrate, formic acid, and phenyl isothiocyanate to produce derivatives with potential pharmacological activities (Daoud, Ali, & Ahmed, 2010).
Biological Activities
Patel, Patel, and Shah (2015) synthesized benzamide derivatives similar to the compound of interest, which were tested for antibacterial and antifungal activities. Their research highlights the potential biomedical applications of such compounds (Patel, Patel, & Shah, 2015). Similarly, another study by Patel and Patel (2015) on related benzamide derivatives revealed significant antibacterial and antifungal properties, suggesting potential in pharmaceutical applications (Patel & Patel, 2015).
Quantum Structure-Activity Relationship (QSAR) Analysis
Al-Masoudi, Salih, and Al-Soud (2011) conducted QSAR analysis on benzothiazoles derived substituted piperazine derivatives, providing insights into the relationship between structure and activity, which is crucial for understanding the potential applications of similar compounds (Al-Masoudi, Salih, & Al-Soud, 2011).
Luminescence Sensitization
Viswanathan and Bettencourt-Dias (2006) evaluated thiophenyl-derivatized nitrobenzoic acid ligands, akin to the compound , for their potential in sensitizing Eu(III) and Tb(III) luminescence. Their findings contribute to the understanding of the use of such compounds in luminescence-based applications (Viswanathan & Bettencourt-Dias, 2006).
Safety and Hazards
As this compound is not intended for human or veterinary use, it should be handled with care and appropriate safety measures should be taken during its use. More specific safety and hazard information would typically be provided by the manufacturer or supplier.
Orientations Futures
Mécanisme D'action
Target of Action
It is known that thiazole derivatives, which are part of the compound’s structure, are involved in a wide range of pharmacological activities . They are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs .
Mode of Action
Thiazole derivatives are known to interact with multiple receptors, which can lead to various biological responses . The compound’s interaction with its targets could lead to changes in cellular processes, although the specifics would depend on the exact nature of the target and the context in which the interaction occurs.
Biochemical Pathways
The compound may affect various biochemical pathways due to the broad spectrum of biological activities associated with thiazole derivatives . These could include pathways related to antimicrobial, antifungal, antiviral, and antineoplastic activities. The downstream effects would depend on the specific pathways affected and could result in a range of cellular responses.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the biochemical pathways it affects. Given the range of activities associated with thiazole derivatives, the effects could be diverse and could include antimicrobial, antifungal, antiviral, and antineoplastic effects .
Propriétés
IUPAC Name |
3-nitro-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3S2/c23-16(11-3-1-4-12(9-11)22(24)25)18-7-6-13-10-27-17-19-15(20-21(13)17)14-5-2-8-26-14/h1-5,8-10H,6-7H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQVESJRIYKJDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rac-(4aR,8aS)-Octahydropyrano[3,4-b][1,4]oxazine hydrochloride](/img/structure/B2540345.png)
![2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(3-fluorophenyl)prop-2-enamide](/img/structure/B2540348.png)

![2-benzamido-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2540350.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2540352.png)
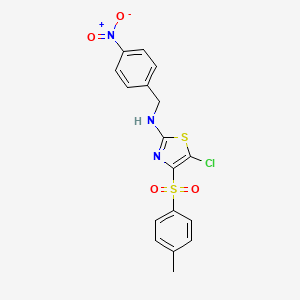
![Methyl 4-[(morpholinosulfonyl)methyl]benzoate](/img/structure/B2540354.png)
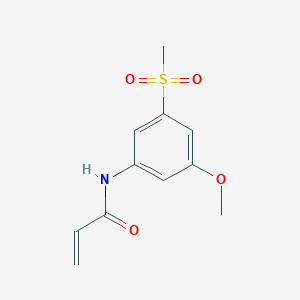

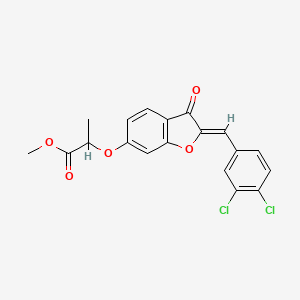
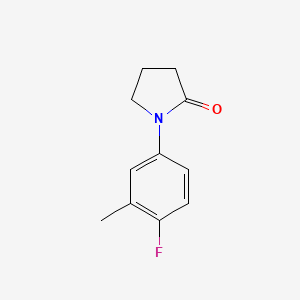
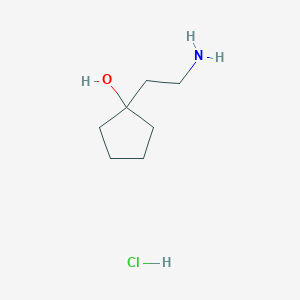
![3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B2540366.png)
![N-cyclopentyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2540367.png)